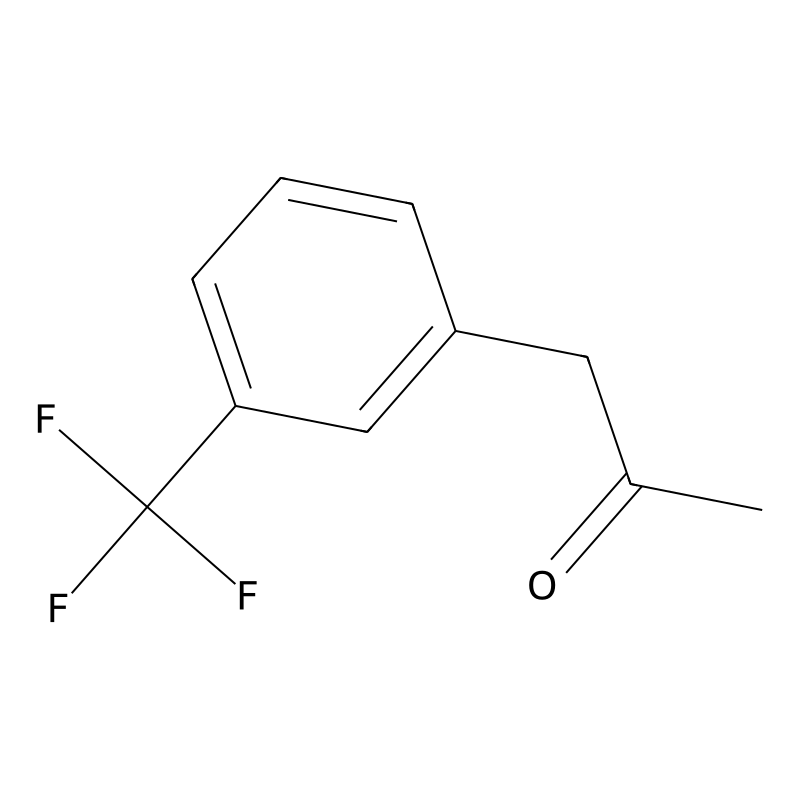

3-(Trifluoromethyl)phenylacetone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- (±)-[1-(3-trifluoromethyl)phenyl]-2-propylamine: This compound was synthesized through a reductive amination reaction using 3-(trifluoromethyl)phenylacetone and ammonia as starting materials. []

- N-{2-[1-methyl-2-(3-trifluoromethylphenyl)]-ethylamino}ethanol: This compound was prepared via a two-step process involving the Mannich reaction and subsequent reduction, with 3-(trifluoromethyl)phenylacetone as a key intermediate. []

These examples showcase the potential of 3-(trifluoromethyl)phenylacetone as a versatile building block for the construction of complex organic molecules.

Other Potential Applications

While research on the specific applications of 3-(trifluoromethyl)phenylacetone is limited, its structural features suggest potential in various areas:

- Medicinal Chemistry: The presence of the trifluoromethyl group can enhance the lipophilicity and metabolic stability of drug molecules, making 3-(trifluoromethyl)phenylacetone a potential candidate for the development of novel pharmaceuticals. []

- Material Science: The aromatic ring and carbonyl functionality of 3-(trifluoromethyl)phenylacetone could be exploited for the design of functional materials with specific properties, such as polymers or liquid crystals.

3-(Trifluoromethyl)phenylacetone is an organic compound with the molecular formula C10H9F3O and a molecular weight of approximately 202.17 g/mol. This compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to a phenyl ring, along with an acetone moiety. It typically appears as a colorless liquid and is noted for its distinctive chemical properties, which are influenced by the electronegative trifluoromethyl group that enhances its reactivity in various

- TFMPA may be irritating to the skin, eyes, and respiratory system [].

- Specific data on toxicity is not available.

- Standard laboratory safety practices should be followed when handling TFMPA, including wearing gloves, eye protection, and working in a fume hood [].

Please Note:

- The information provided is based on scientific research related to the chemical properties and applications of TFMPA.

- Due to the absence of specific data, some sections like mechanism of action are not applicable at this time.

- Oxidation: The compound can be oxidized to form corresponding carboxylic acids, which can further participate in various synthetic pathways.

- Reduction: It can undergo reduction reactions to yield alcohols or other reduced derivatives, providing versatility in synthetic applications.

- Substitution Reactions: The trifluoromethyl group can be replaced by other functional groups through nucleophilic substitution, allowing for the synthesis of diverse derivatives .

Research into the biological activity of 3-(Trifluoromethyl)phenylacetone suggests it may play a role in drug discovery and development. Its structure allows it to serve as a building block for biologically active molecules. The compound has been investigated for its potential effects on various biochemical pathways, particularly in the context of asymmetric organic reactions where it acts as a chiral iminium-type organocatalyst .

Synthesis of 3-(Trifluoromethyl)phenylacetone can be achieved through several methods:

- Reaction of 3-(Trifluoromethyl)benzyl Chloride with Acetone: A common route involves treating 3-(trifluoromethyl)benzyl chloride with acetone in the presence of a base, facilitating the formation of the ketone.

- Reductive Amination: This method has been employed in multi-step syntheses, such as that of Fenfluramine, where 3-(trifluoromethyl)phenylacetone serves as an intermediate .

Industrial production often utilizes large-scale chemical reactors under optimized conditions, including steps like distillation and purification to ensure high product quality .

The applications of 3-(Trifluoromethyl)phenylacetone span various fields:

- Organic Synthesis: It is widely used as an intermediate in synthesizing pharmaceuticals and agrochemicals.

- Biological Research: The compound is valuable in developing biologically active molecules due to its unique structural features.

- Specialty Chemicals Production: It finds utility in producing specialty chemicals and materials, enhancing its significance in industrial applications .

Interaction studies indicate that 3-(Trifluoromethyl)phenylacetone interacts with biological targets through mechanisms such as hydrogen bonding and steric interactions. These interactions are crucial for its role in asymmetric organic reactions, where it contributes to synthesizing chiral amines and hydroxyl groups. Environmental factors like temperature and pressure can influence its efficacy and stability during these interactions .

Several compounds share structural similarities with 3-(Trifluoromethyl)phenylacetone. Below is a comparison highlighting its uniqueness:

| Compound Name | Functional Group | Unique Features |

|---|---|---|

| 3-(Trifluoromethyl)benzaldehyde | Aldehyde | Contains an aldehyde group; different reactivity |

| 3-(Trifluoromethyl)benzoic acid | Carboxylic acid | Exhibits acidic properties; involved in different reactions |

| 3-(Trifluoromethyl)phenylacetonitrile | Nitrile | Features a nitrile group; distinct reactivity pattern |

3-(Trifluoromethyl)phenylacetone is unique due to its ketone functional group, which allows it to engage in different types of

Traditional Friedel-Crafts Acylation Approaches

The classical Friedel-Crafts acylation reaction remains one of the most established methods for synthesizing aromatic ketones, including 3-(trifluoromethyl)phenylacetone. This electrophilic aromatic substitution reaction involves the formation of an acylium ion intermediate, which subsequently attacks the aromatic ring to form the desired ketone product. The mechanism proceeds through several well-defined steps: formation of the acylium ion through coordination of the Lewis acid catalyst with the acyl chloride, electrophilic attack on the benzene ring, and finally, deprotonation to restore aromaticity.

In the context of 3-(trifluoromethyl)phenylacetone synthesis, a notable large-scale industrial process has been developed using benzotrifluoride as the starting material. This method employs tetrabutylammonium bromide as a phase transfer catalyst and sodium tert-butoxide as a base, with the reaction conducted in ethyl n-propyl ether at elevated temperatures. The optimized conditions involve heating the reaction mixture to 65-75°C for 9 hours under nitrogen atmosphere, achieving an impressive yield of 96.3% with a product purity of 99.6%.

| Parameter | Condition |

|---|---|

| Starting Material | Benzotrifluoride (1000 kg) |

| Co-reactant | Acetic acid (472 kg) |

| Catalyst | Tetrabutylammonium bromide (30 kg) |

| Base | Sodium tert-butoxide (6 kg) |

| Solvent | Ethyl n-propyl ether (4000 kg) |

| Temperature | 65-75°C |

| Reaction Time | 9 hours |

| Pressure | 0.5-0.6 MPa nitrogen |

| Yield | 96.3% |

| Product Purity | 99.6% |

The success of this approach lies in the careful control of reaction parameters and the use of appropriate phase transfer catalysis to facilitate the reaction between the organic and inorganic phases. The trifluoromethyl group on the benzene ring acts as a moderately deactivating group, requiring optimized conditions to achieve high conversion rates while maintaining selectivity for the desired regioisomer.

An alternative classical approach involves the diazotization-coupling methodology starting from 3-aminotrifluorotoluene. This multi-step process begins with the diazotization of 3-aminotrifluorotoluene using sodium nitrite in acidic conditions, followed by a coupling reaction with acetylacetone derivatives under carefully controlled pH conditions. The reaction proceeds through the formation of a diazonium salt intermediate, which undergoes coupling with the enolate form of the acetyl compound to ultimately yield the target ketone after hydrolysis.

Transition Metal-Catalyzed Trifluoromethylation Strategies

Nickel-Mediated Reductive Cross-Coupling Protocols

Nickel-catalyzed reductive cross-coupling has emerged as a powerful strategy for constructing carbon-carbon bonds in the synthesis of trifluoromethylated compounds. Recent developments in this field have demonstrated the feasibility of accessing enantioenriched α-trifluoromethyl ketones through nickel-catalyzed reductive cross-coupling of acyl chlorides with racemic α-trifluoroalkyl bromides. This methodology represents a significant advancement in asymmetric synthesis, providing access to valuable chiral building blocks that were previously difficult to obtain.

The reaction mechanism involves the formation of a chiral nickel complex with bis-oxazoline ligands, which facilitates the enantioconvergent coupling of the two electrophilic partners under mild reductive conditions. The key to achieving high enantioselectivity lies in the careful design of the chiral ligand environment around the nickel center, which differentiates between the enantiofacial approach of the prochiral substrates. X-ray crystallographic analysis of the nickel catalyst complex has provided valuable insights into the stereochemical control mechanism, revealing that the bulkier alkyl group preferentially points away from the phenyl substituent on the chiral ligand due to reduced steric repulsion.

| Substrate | Product Yield | Enantiomeric Ratio |

|---|---|---|

| 3-Trifluoromethyl benzyl bromide | 62% | 94:6 |

| 4-Methoxy-3-trifluoromethyl derivative | 68% | 94.5:5.5 |

| Complex aromatic substrate | 46% | 93.5:6.5 |

The scope of this methodology extends beyond simple aromatic substrates to include heterocyclic and functionalized derivatives, demonstrating the broad applicability of nickel-catalyzed reductive cross-coupling in trifluoromethylated compound synthesis. The reaction conditions are notably mild, typically requiring only catalytic amounts of nickel, a suitable reducing agent, and an inert atmosphere to prevent oxidation of the sensitive intermediates.

Computational screening studies have identified promising bidentate phosphine ligands for facilitating carbon-trifluoromethyl reductive elimination from nickel(II) complexes. These investigations have revealed that certain ligand frameworks can stabilize the key organometallic intermediates while promoting the desired reductive elimination pathway, leading to improved reaction efficiency and selectivity.

Palladium-Catalyzed Directed C-H Functionalization

Palladium-catalyzed C-H activation has revolutionized the field of organic synthesis by enabling the direct functionalization of unreactive C-H bonds. In the context of trifluoromethylation, palladium(II)-catalyzed ortho-trifluoromethylation of arenes represents a particularly elegant approach for introducing trifluoromethyl groups at specific positions on aromatic rings. This methodology relies on the use of directing groups to control the regioselectivity of the C-H activation event, followed by subsequent trifluoromethylation using electrophilic trifluoromethylating reagents.

The key innovation in this approach lies in the use of trifluoroacetic acid as a crucial promoter for the catalytic reaction. The presence of trifluoroacetic acid facilitates both the initial C-H activation step and the subsequent trifluoromethylation, creating a synergistic effect that enhances the overall reaction efficiency. The mechanism involves the formation of a palladacycle intermediate through directed C-H activation, followed by oxidative addition of the trifluoromethylating reagent and subsequent reductive elimination to form the C-CF3 bond.

This methodology has demonstrated broad substrate scope, accommodating various heterocyclic directing groups and functional group tolerances. The reaction proceeds under relatively mild conditions and provides excellent regioselectivity for the ortho-position relative to the directing group, making it a valuable tool for the synthesis of specifically substituted trifluoromethylated aromatics.

Organocatalytic Asymmetric Synthesis Pathways

Organocatalytic methods have gained significant attention due to their ability to provide environmentally benign alternatives to traditional metal-catalyzed processes. In the synthesis of trifluoromethylated compounds, organocatalytic trifluoromethylation using fluoroform (HCF3) has emerged as a particularly attractive approach. This methodology addresses the challenge of utilizing HCF3, a readily available but underutilized fluorocarbon waste product from Teflon manufacturing, as a trifluoromethylation reagent.

The development of a superbase organocatalyst system consisting of catalytic amounts of P4-tBu phosphazene base and N(SiMe3)3 has enabled the efficient trifluoromethylation of ketones and arylsulfonyl fluorides. The reaction mechanism involves the deprotonation of HCF3 by the superbase catalyst to generate a stabilized trifluoromethyl carbanion, which subsequently reacts with electrophilic substrates to introduce the trifluoromethyl group.

| Substrate Type | Solvent | Typical Yield | Comments |

|---|---|---|---|

| Aryl ketones | THF | 65-85% | Good functional group tolerance |

| Alkyl ketones | THF | 60-80% | Requires longer reaction times |

| Arylsulfonyl fluorides | DMF | 70-90% | Forms biologically important triflones |

The organocatalytic approach offers several advantages, including mild reaction conditions, excellent functional group tolerance, and the ability to avoid toxic heavy metal catalysts. The protonated form of the phosphazene base, H[P4-tBu]+, has been identified as crucial for the catalytic process, serving as both a proton shuttle and a stabilizing counterion for the reactive intermediates.

Photoredox Catalysis in Radical Trifluoromethylation

Photoredox catalysis has emerged as a powerful tool for enabling challenging chemical transformations under mild conditions through the generation and manipulation of radical intermediates. In the context of trifluoromethylation, photoredox catalysis offers unique opportunities for the direct incorporation of trifluoromethyl groups into organic molecules through radical pathways. This approach is particularly valuable for the synthesis of α-trifluoromethyl ketones, which are important structural motifs in pharmaceutical and agrochemical applications.

The direct oxidative addition of CF3 radicals and water to alkynes under photoredox conditions has been demonstrated to provide efficient access to α-trifluoromethyl ketones. The reaction proceeds through the photochemical generation of trifluoromethyl radicals, which add to the alkyne substrate followed by oxidative trapping with water and subsequent enol-keto tautomerization to yield the final ketone product. This methodology exhibits excellent functional group tolerance and high regioselectivity, making it suitable for the synthesis of complex trifluoromethylated molecules.

The mechanism involves the excitation of a photocatalyst under visible light irradiation, leading to the formation of strong oxidizing and reducing species that can facilitate the generation of trifluoromethyl radicals from appropriate precursors. The radical addition to alkynes is typically highly regioselective, favoring addition to the less substituted carbon atom, and the subsequent oxidative quenching steps proceed efficiently under the mild reaction conditions.

Mechanistic studies using isotopic labeling have provided valuable insights into the reaction pathway, confirming the radical nature of the trifluoromethylation step and the role of water as an oxidant in the process. The versatility of this approach has been demonstrated through the synthesis of various heterocyclic compounds containing trifluoromethyl groups, showcasing the broad applicability of photoredox catalysis in trifluoromethylated compound synthesis.

Electrophilic Trifluoromethylation Mechanisms

Electrophilic trifluoromethylation of phenylacetone derivatives typically employs hypervalent iodine(III) reagents such as 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent I). These reagents transfer the CF₃ group via a two-step process: (1) activation through coordination to Lewis acids (e.g., Zn(OTf)₂) or transition metals (e.g., Re), and (2) nucleophilic attack by the substrate. For example, methyltrioxorhenium (MTO) catalyzes the trifluoromethylation of aromatic ketones by coordinating to the carbonyl oxygen, polarizing the iodine–CF₃ bond and facilitating CF₃⁺ transfer [1] [2].

The reaction proceeds through a trigonal bipyramidal transition state, where the carbonyl oxygen of phenylacetone attacks the electrophilic CF₃ group (Figure 1). Density functional theory (DFT) calculations reveal a kinetic barrier of ~18 kcal/mol for this step, with charge transfer stabilized by electron-withdrawing substituents on the aryl ring [1]. The regioselectivity for para-substitution in 3-(trifluoromethyl)phenylacetone arises from resonance stabilization of the intermediate Wheland complex, as evidenced by Hammett substituent constants (σ⁺ = −0.66 for CF₃) [2].

Table 1: Key Parameters in Electrophilic Trifluoromethylation

| Parameter | Value | Method |

|---|---|---|

| Activation Energy (ΔG‡) | 17.9 kcal/mol | DFT (B3LYP/6-31G*) |

| Hammett σ⁺ (CF₃) | −0.66 | Kinetic Analysis |

| Reagent Oxidation Potential | −1.10 V vs SCE | Cyclic Voltammetry |

Radical Propagation Pathways in CF₃ Group Transfer

Radical-mediated trifluoromethylation becomes significant under photoredox or thermal initiation. Hypervalent iodine reagents like Togni reagent I undergo homolytic cleavage of the I–CF₃ bond upon UV irradiation (λ = 365 nm), generating CF₃ radicals [1] [3]. These radicals propagate via:

- Hydrogen atom transfer (HAT) to the acetone α-carbon, forming a ketyl radical intermediate.

- Radical recombination between the ketyl radical and CF₃ radical, yielding 3-(trifluoromethyl)phenylacetone.

Electron paramagnetic resonance (EPR) studies using spin traps (e.g., TEMPO) confirm radical intermediacy, with hyperfine coupling constants (aₙ = 14.8 G) matching CF₃- [3]. The chain length, determined by radical clock experiments with cyclopropane derivatives, averages 8–12 propagation cycles before termination [4].

Transition State Analysis of Enantioselective Processes

Enantioselective trifluoromethylation of prochiral phenylacetones employs chiral Lewis acid catalysts. For instance, Cu(I)/Box complexes induce asymmetry by preorganizing the substrate and reagent in a distorted square-planar geometry. The transition state features:

- Face-selective coordination of the carbonyl to Cu(I).

- Steric shielding of one CF₃ attack trajectory by the

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant